molecular formula C23H24N2O2S B2430788 (5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione CAS No. 477288-40-7

(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione

Cat. No. B2430788
CAS RN: 477288-40-7
M. Wt: 392.52
InChI Key: DIRHVHUBTSYBMR-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The compound’s unique structure, combining a furanone moiety with a piperazine ring, makes it an interesting candidate for organic synthesis. Researchers have explored its potential as a building block for designing novel molecules with biological activity. For instance, a one-pot multicomponent reaction involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid led to the synthesis of furan-2(5H)-one derivatives containing indole fragments . These derivatives may serve as scaffolds for drug development.

Antibacterial and Antiproliferative Properties

Studies have highlighted the compound’s antibacterial and antiproliferative activities. In particular, 6-[5-(4-methoxyphenyl)furan-2-yl] nicotinonitrile (MA-1160) has been investigated as a corrosion inhibitor for carbon steel in acidic solutions. Beyond its corrosion inhibition properties, MA-1160 exhibits significant antibacterial effects . Researchers continue to explore its potential in combating bacterial infections.

Cardioprotective and Metabolic Effects

Certain furanone-containing compounds, such as cardenolides, exhibit cardiotonic properties. While our compound is not a cardenolide, its furanone moiety suggests potential cardioprotective effects. Additionally, furan-2(5H)-one derivatives have been explored as peroxisome proliferator-activated receptor (PPARα) agonists for treating dyslipidemia and diabetes . These compounds may impact lipid metabolism and glucose homeostasis.

Iron Acquisition Inhibition in Mycobacteria

In the context of mycobacterial infections, researchers have focused on developing anti-virulence compounds. Our compound’s furan-based structure aligns with this goal. Specifically, furan-based inhibitors targeting iron acquisition pathways in mycobacteria have shown promise . These inhibitors could potentially disrupt bacterial survival and virulence.

properties

IUPAC Name

[5-(4-methoxyphenyl)furan-2-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-17-4-3-5-19(16-17)24-12-14-25(15-13-24)23(28)22-11-10-21(27-22)18-6-8-20(26-2)9-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRHVHUBTSYBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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